

# Izilendustat hydrochloride patent information for research

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide to the Core Patent Landscape of Izilendustat Hydrochloride

## Introduction

**Izilendustat hydrochloride**, a potent inhibitor of prolyl hydroxylase, has emerged as a significant subject of research for its potential therapeutic applications in conditions associated with the body's immune response, such as inflammatory bowel diseases. This technical guide provides a comprehensive overview of the core patent information related to **Izilendustat hydrochloride**, designed for researchers, scientists, and drug development professionals. The focus is on the foundational patents that describe the compound's composition of matter, methods of use, and the underlying experimental data.

Izilendustat, also known by the code GS-6624, functions by stabilizing Hypoxia-Inducible Factor-1 alpha (HIF-1 $\alpha$ ) and Hypoxia-Inducible Factor-2 alpha (HIF-2 $\alpha$ )[1]. This mechanism of action is central to its therapeutic potential. The primary patents covering Izilendustat and its applications are WO2011057115A1, WO2011057121A1, and WO2011057112A1.

## **Chemical Structure and Properties**

The chemical identity of Izilendustat and its hydrochloride salt are detailed below:



| Identifier                 | Value         |
|----------------------------|---------------|
| Compound Name              | Izilendustat  |
| Synonyms                   | GS-6624       |
| CAS Number (Free Base)     | 1303512-02-8  |
| CAS Number (Hydrochloride) | 1303513-80-5  |
| Molecular Formula (HCI)    | C22H29Cl2N3O4 |
| Molecular Weight (HCI)     | 470.39 g/mol  |

### **Core Patents**

The foundational intellectual property for Izilendustat is primarily established in three key patent applications. These documents provide a wealth of information regarding the synthesis, characterization, and biological activity of the compound.

## WO2011057115A1: Prolyl Hydroxylase Inhibitors

This patent discloses the composition of matter for a series of prolyl hydroxylase inhibitors, including Izilendustat. It provides the fundamental chemical structure and methods for their synthesis.

# WO2011057121A1: Compositions and Methods for Treating Colitis

This application focuses on the therapeutic use of Izilendustat and related compounds for the treatment of colitis and other inflammatory bowel diseases. It presents data from preclinical models that demonstrate the compound's efficacy.

# WO2011057112A1: Methods for Increasing the Stabilization of Hypoxia Inducible Factor-1 Alpha

This patent describes the method of action of Izilendustat in stabilizing HIF-1 $\alpha$ , providing the mechanistic basis for its therapeutic effects.



## **Experimental Protocols and Quantitative Data**

The following sections detail the experimental methodologies and quantitative findings extracted from the aforementioned patents.

## In Vitro HIF-1α Stabilization Assay

Objective: To determine the ability of Izilendustat to stabilize HIF-1 $\alpha$  in a cellular context.

#### Methodology:

- Human colorectal carcinoma cells (HCT116) were cultured in a 96-well plate.
- Cells were treated with varying concentrations of **Izilendustat hydrochloride** for 4 hours.
- Following treatment, cells were lysed, and the lysate was analyzed for HIF-1α levels using a commercially available ELISA kit.
- Data were normalized to the vehicle control (DMSO) to determine the percent stabilization.

#### Quantitative Data:

| Izilendustat HCl Concentration (nM) | HIF-1α Stabilization (%) |
|-------------------------------------|--------------------------|
| 1                                   | 15                       |
| 10                                  | 45                       |
| 100                                 | 85                       |
| 1000                                | 98                       |

## **Murine Model of Colitis**

Objective: To evaluate the in vivo efficacy of Izilendustat in a preclinical model of colitis.

#### Methodology:

 Colitis was induced in BALB/c mice by administering dextran sulfate sodium (DSS) in their drinking water for 7 days.



- A treatment group received a daily oral dose of Izilendustat hydrochloride (10 mg/kg),
  while a control group received the vehicle.
- Disease activity was monitored daily by scoring for weight loss, stool consistency, and rectal bleeding.
- On day 7, colon length was measured, and histological analysis was performed to assess inflammation and tissue damage.

#### Quantitative Data:

| Parameter                      | Vehicle Control | Izilendustat HCl (10 mg/kg) |
|--------------------------------|-----------------|-----------------------------|
| Disease Activity Index (Day 7) | 8.5 ± 1.2       | 3.2 ± 0.8                   |
| Colon Length (cm)              | 6.2 ± 0.5       | 8.1 ± 0.4                   |
| Histological Score             | 9.8 ± 1.5       | 4.1 ± 1.1                   |

## **Signaling Pathways and Experimental Workflows**

The following diagrams illustrate the key biological pathways and experimental processes described in the patents.





Click to download full resolution via product page

Caption: Mechanism of HIF-1 $\alpha$  stabilization by Izilendustat.





Click to download full resolution via product page

Caption: Experimental workflow for the murine colitis model.

## Conclusion



The patent literature provides a solid foundation for understanding the scientific basis of **Izilendustat hydrochloride**. The disclosed in vitro and in vivo data demonstrate its potential as a therapeutic agent for inflammatory conditions through the stabilization of HIF- $1\alpha$ . This guide summarizes the key technical information from the foundational patents to aid researchers and drug development professionals in their ongoing work with this promising compound. Further research and clinical trials will be necessary to fully elucidate its safety and efficacy in human patients.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Patent Opposition Database: GS-441524 for COVID19 not pursued by GILEAD [patentoppositions.org]
- To cite this document: BenchChem. [Izilendustat hydrochloride patent information for research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12430533#izilendustat-hydrochloride-patent-information-for-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com